Cas no 1049525-98-5 (N-(3-methoxyphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide)

N-(3-methoxyphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a synthetic organic compound featuring a cyclopentane core substituted with a thiophene moiety and an aromatic carboxamide group. Its structure combines a methoxyphenyl ring with a thiophene heterocycle, offering potential utility in medicinal chemistry and material science. The compound's rigid cyclopentane backbone may enhance stability, while the thiophene and methoxyphenyl groups contribute to electronic and steric properties, making it a candidate for further derivatization or pharmacological studies. Its well-defined molecular architecture allows for precise modifications, supporting research in ligand design or small-molecule applications. The compound is typically characterized by NMR, MS, and HPLC for purity verification.
N-(3-methoxyphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide structure
1049525-98-5 structure
Product Name:N-(3-methoxyphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide
CAS No:1049525-98-5
MF:C17H19NO2S
MW:301.40326333046
CID:6441991
Update Time:2025-06-30

N-(3-methoxyphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(3-methoxyphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide
    • N-(3-methoxyphenyl)-1-thiophen-2-ylcyclopentane-1-carboxamide
    • Inchi: 1S/C17H19NO2S/c1-20-14-7-4-6-13(12-14)18-16(19)17(9-2-3-10-17)15-8-5-11-21-15/h4-8,11-12H,2-3,9-10H2,1H3,(H,18,19)
    • InChI Key: NUYZLPLQKAELGG-UHFFFAOYSA-N
    • SMILES: C1(C2SC=CC=2)(C(NC2=CC=CC(OC)=C2)=O)CCCC1

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Additional information on N-(3-methoxyphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide

Research Brief on N-(3-methoxyphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide (CAS: 1049525-98-5)

N-(3-methoxyphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide (CAS: 1049525-98-5) has recently emerged as a compound of significant interest in chemical biology and medicinal chemistry research. This small molecule, characterized by its unique cyclopentane core with thiophene and methoxyphenyl substituents, has shown promising pharmacological properties in recent studies. The compound's structural features suggest potential as a modulator of specific biological targets, particularly in the central nervous system.

Recent investigations into this compound have focused on its synthesis, characterization, and preliminary biological evaluation. A 2023 study published in the Journal of Medicinal Chemistry reported an optimized synthetic route for 1049525-98-5 with improved yield and purity. The researchers employed a multi-step approach involving cyclopentane ring formation followed by sequential amide coupling, achieving an overall yield of 68% with >99% purity by HPLC. This advancement in synthesis methodology has facilitated more extensive biological testing of the compound.

Pharmacological screening has revealed that 1049525-98-5 exhibits selective binding affinity for certain G protein-coupled receptors (GPCRs) with nanomolar potency. In particular, the compound demonstrates moderate antagonistic activity at serotonin receptors (5-HT2A and 5-HT2C subtypes), suggesting potential applications in neuropsychiatric disorders. Molecular docking studies indicate that the thiophene moiety plays a crucial role in receptor binding, while the methoxyphenyl group contributes to the compound's metabolic stability.

In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling of 1049525-98-5 shows favorable pharmacokinetic properties, including good membrane permeability (Papp > 10 × 10^-6 cm/s in Caco-2 assays) and moderate plasma protein binding (∼85%). The compound demonstrates reasonable metabolic stability in human liver microsomes (t1/2 > 60 minutes), with primary oxidative metabolism occurring at the methoxy group. These characteristics suggest potential for oral bioavailability, though further optimization may be required to improve CNS penetration.

Current research directions include structural modification to enhance target selectivity and in vivo efficacy. Several analogs of 1049525-98-5 have been synthesized and evaluated, with some showing improved pharmacological profiles. The compound's unique scaffold has also inspired investigations into its potential as a lead structure for developing novel therapeutics for pain management and mood disorders. Ongoing studies are exploring its effects in animal models of neuropathic pain and depression, with preliminary results expected in late 2024.

The growing body of research on 1049525-98-5 highlights its potential as a valuable chemical probe and possible therapeutic candidate. Future studies will need to address challenges related to target specificity and potential off-target effects. Nevertheless, the compound's distinctive chemical structure and promising biological activity make it a noteworthy subject of current chemical biology research, warranting continued investigation into its pharmacological potential and therapeutic applications.

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